molecular formula C18H14N2O3 B2901601 (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 910218-55-2

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2901601
CAS No.: 910218-55-2
M. Wt: 306.321
InChI Key: PQVXOYXOWOKSNG-ZZEZOPTASA-N
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Description

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 2H-chromene-3-carboxylic acid with aniline derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the imine bond. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core with an imine and carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-acetyl-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12(21)19-17(22)15-11-13-7-5-6-10-16(13)23-18(15)20-14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVXOYXOWOKSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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